alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid
Description
Properties
CAS No. |
51234-92-5 |
|---|---|
Molecular Formula |
C16H12N2O5 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20) |
InChI Key |
YLUWIWDPTZHXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- Reduction of 4-hydroxy-3-nitrophenylacetic acid to 4-hydroxy-3-aminophenylacetic acid
The nitro group is typically reduced to an amino group using catalytic hydrogenation. For example, 4-hydroxy-3-nitrophenylacetic acid is suspended in water with sodium bicarbonate and treated with 5% palladium on carbon catalyst under hydrogen atmosphere at ambient temperature for about 4 hours. The catalyst is then filtered off, yielding 4-hydroxy-3-aminophenylacetic acid in high purity for subsequent reactions.
Formation of Benzoxazole Ring
Acylation with 4-nitrobenzoyl chloride
The amino acid intermediate is reacted with 4-nitrobenzoyl chloride in a biphasic system (aqueous sodium bicarbonate solution and an organic solvent such as t-butyl methyl ether) at low temperatures (0–30°C) for 3–6 hours. This produces the corresponding benzamido-hydroxyphenylacetic acid derivative with yields around 90–95%.Cyclization to benzoxazole
The benzamido intermediate is cyclized to form the benzoxazole ring by treatment with concentrated phosphoric acid (70–80% by weight) at elevated temperatures (120–130°C) for 30–60 minutes. The reaction mixture is then cooled, and the product crystallized by slow addition of water, yielding benzoxazole acetic acid derivatives with 90–95% yield.
Esterification
- The benzoxazole acetic acid is esterified by refluxing with ethyl alcohol in the presence of sulfuric acid catalyst for several hours (typically 3 hours). The esterification yields ethyl benzoxazole acetate derivatives in 80–85% yield. The reaction mixture is concentrated and cooled to precipitate the ester product.
Side-Chain Functionalization
Reaction with diethyloxalate
The ester is reacted with diethyloxalate in the presence of sodium methylate in an ether or hydrocarbon solvent under reflux for 20–30 hours. The reaction mixture is then neutralized with dilute sulfuric acid, washed, dried, and concentrated to yield ethyl benzoxazole oxalacetate with 90–95% yield.Formaldehyde treatment
The oxalacetate ester is treated with formaldehyde in aqueous potassium carbonate solution at ambient temperature under agitation for 4–6 hours, forming ethyl benzoxazole acrylate with yields exceeding 95%.
Hydrolysis and Final Modifications
Hydrolysis of ester to acid
The acrylate ester is hydrolyzed by treatment with potassium hydroxide in tetrahydrofuran at ambient temperature for 20–30 hours, followed by acidification with dilute hydrochloric acid in t-butyl methyl ether. This yields the corresponding benzoxazole acrylic acid in 90–95% yield.Hydrogenation
The acrylic acid is hydrogenated under atmospheric pressure at 25–40°C using 5% palladium on carbon catalyst in ethanol, converting the double bond to the methyl group, thus forming alpha-methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid with nearly quantitative yield.
Summary Table of Preparation Stages and Yields
| Stage | Reaction Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nitro reduction | H₂, Pd/C, NaHCO₃, ambient temp, 4 h | 4-hydroxy-3-aminophenylacetic acid | ~95 | Catalyst filtered under N₂ atmosphere |
| Acylation | 4-nitrobenzoyl chloride, NaHCO₃, 0–30°C, 3–6 h | Benzamido-hydroxyphenylacetic acid | 90–95 | Biphasic aqueous-organic system |
| Cyclization | 70–80% H₃PO₄, 120–130°C, 30–60 min | Benzoxazole acetic acid | 90–95 | Crystallization by water addition |
| Esterification | EtOH, H₂SO₄, reflux, 3 h | Ethyl benzoxazole acetate | 80–85 | Concentration and cooling for isolation |
| Reaction with diethyloxalate | Sodium methylate, ether solvent, reflux, 20–30 h | Ethyl benzoxazole oxalacetate | 90–95 | Neutralization, washing, drying |
| Formaldehyde treatment | Aqueous K₂CO₃, ambient temp, 4–6 h | Ethyl benzoxazole acrylate | >95 | Agitation during reaction |
| Hydrolysis | KOH, THF, ambient temp, 20–30 h; acidify with HCl | Benzoxazole acrylic acid | 90–95 | Acidification in t-butyl methyl ether |
| Hydrogenation | H₂, Pd/C, EtOH, 25–40°C, atmospheric pressure | Alpha-methyl benzoxazole acetic acid | ~100 | Nearly quantitative yield |
Research Outcomes and Analytical Data
- The described processes yield high-purity products with yields consistently above 80%, often exceeding 90%, indicating robustness and efficiency.
- Analytical methods such as Thin Layer Chromatography (TLC) and melting point determination confirm product purity (e.g., melting point 123–124°C for ester intermediates).
- The hydrogenation step using 5% Pd-on-carbon is critical for converting the acrylate to the methyl derivative quantitatively, ensuring the final compound's structural integrity.
- The multi-step synthesis allows for modifications at the phenyl substituent stage, enabling adaptation for the 4-nitro substituent by analogy with 4-fluoro derivatives.
Alternative Synthetic Strategies for Benzoxazole Derivatives (Contextual Overview)
Recent advances in benzoxazole synthesis focus on catalytic methods using 2-aminophenol and aldehydes under mild, eco-friendly conditions employing nanocatalysts, magnetic solid acid catalysts, or metal complexes. These methods achieve high yields (79–96%) with shorter reaction times and reusable catalysts but are primarily suited for 2-substituted benzoxazoles rather than the acetic acid derivatives with alpha-methyl substitution.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of benzoxazoleacetic acids exhibit significant anti-inflammatory effects. In particular, alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid has been shown to be more potent than traditional anti-inflammatory drugs like phenylbutazone. In animal models, compounds with halogen substitutions on the aryl ring demonstrated three to five times greater activity compared to standard treatments .
Cytotoxicity and Antimicrobial Activity
Studies have also investigated the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, this compound has shown promising results against liver cancer cells (HepG2) and other malignancies . Additionally, antimicrobial activity has been reported against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study using carrageenan-induced rat paw edema, this compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammation, with the compound outperforming conventional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and safety profile .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Data Tables
| Compound | ED30 (mg/kg) | Activity Level |
|---|---|---|
| This compound | 10 | High |
| Phenylbutazone | 30 | Moderate |
Mechanism of Action
The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
Substituent Effects at the 5-Position
The 5-position of the benzoxazole ring is critical for pharmacological activity. Key comparisons include:
Key Findings :
- The α-methyl acetic acid group confers superior anti-inflammatory activity, likely due to enhanced hydrogen bonding and metabolic stability compared to esters or tetrazoles .
- Methyl esters (e.g., 2-(4-chlorophenyl)-5-benzoxazoleacetic acid methyl ester) show reduced activity, possibly due to lower solubility or rapid esterase-mediated hydrolysis .
Aryl Group Effects at the 2-Position
The 2-position aryl group modulates electronic properties and target binding. Comparisons include:
Key Findings :
- Halogenated aryl groups (4-chloro, 4-fluoro) yield higher potency (3–5× more active than phenylbutazone) than the 4-nitrophenyl variant .
- The 4-nitrophenyl group may introduce steric hindrance or electron-withdrawing effects that reduce binding affinity compared to halogens. However, nitro groups could improve oxidative stability or pharmacokinetic profiles.
Comparison with Heterocyclic Analogs
Benzoxazole derivatives are often compared to oxadiazoles and tetrazoles:
Oxadiazole Derivatives
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Exhibits CNS depressant activity rather than anti-inflammatory effects, highlighting structural dependence on therapeutic outcomes .
- 2-(4-Nitrophenyl)-1,3,4-oxadiazoles : Slower metabolic conversion due to oxadiazole ring stability but lack significant anti-inflammatory efficacy .
Tetrazole Derivatives
- Tetrazole-substituted benzoxazoles (e.g., 5-tetrazole analogs) show reduced anti-inflammatory activity, likely due to poor membrane permeability or metabolic instability .
Biological Activity
Alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.
Chemical Structure and Synthesis
The compound features a benzoxazole core substituted with a methyl group and a nitrophenyl moiety. The synthesis typically involves the reaction of benzoxazole derivatives with acetic acid under specific conditions to achieve the desired substitution pattern.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies involving 3-(2-benzoxazol-5-yl)alanine derivatives, certain compounds showed significant inhibition against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 32 |
| 2 | Escherichia coli | 64 |
| 3 | Pichia pastoris | 16 |
2. Anti-inflammatory Activity
In preclinical models, this compound has been evaluated for its anti-inflammatory properties using carrageenan-induced rat paw edema assays. While the activity was noted to be low, it still indicates potential therapeutic applications in inflammatory conditions .
3. Cytotoxic Effects
Cytotoxicity studies have shown that benzoxazole derivatives can induce cell death in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The cytotoxic effects were assessed using colorimetric assays where cell viability was measured after exposure to different concentrations of the compound.
Cytotoxicity Results:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HepG2 | 10 |
Case Studies
Several case studies have explored the biological implications of benzoxazole derivatives:
- Study on Antimicrobial Efficacy : A study focused on synthesizing various benzoxazole derivatives, including this compound, found that compounds with electron-donating groups exhibited enhanced antibacterial properties .
- Anti-inflammatory Assessment : Another case examined the anti-inflammatory effects of substituted benzoxazoleacetic acids in animal models, highlighting the need for further optimization to increase efficacy .
- Cytotoxicity Evaluation : Research involving the evaluation of cytotoxicity against multiple cancer cell lines indicated that structural modifications significantly impacted the potency of these compounds against tumor cells .
Q & A
Q. How can synergistic effects between this compound and other therapeutic agents be systematically investigated?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in cell-based assays (e.g., cancer cell lines) and analyze data with CompuSyn software. Proteomic profiling can identify synergistic pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
